molecular formula C10H16O B064630 Bicyclo[1.1.0]butanone, 1,3-bis(1-methylethyl)-(9CI) CAS No. 166325-45-7

Bicyclo[1.1.0]butanone, 1,3-bis(1-methylethyl)-(9CI)

Cat. No.: B064630
CAS No.: 166325-45-7
M. Wt: 152.23 g/mol
InChI Key: AVUNHMYJLKGLFP-UHFFFAOYSA-N
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Description

1,3-Diisopropylbicyclo[1.1.0]butan-2-one is a highly strained bicyclic compound consisting of two cyclopropane rings fused through a common carbon-carbon bond. This compound is part of the bicyclo[1.1.0]butane family, which is known for its significant ring strain and unique reactivity. The strain energy in these compounds makes them valuable intermediates in various chemical reactions, particularly in strain-release chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diisopropylbicyclo[1.1.0]butan-2-one typically involves the formation of the bicyclic structure through cyclization reactions. One common method is the transannular 1,3-cyclization of a cyclobutyl carbanion onto a tertiary halide. This method can be challenging due to competing elimination reactions that may lead to cyclobutene formation .

Another approach involves the 3-exo-tet cyclization of a cyclopropyl carbanion onto a halomethyl substituent. This method also requires careful control of reaction conditions to avoid side reactions .

Industrial Production Methods

Industrial production of 1,3-Diisopropylbicyclo[1.1.0]butan-2-one is less common due to the complexity and specificity of the synthetic routes. advancements in palladium-catalyzed cross-coupling reactions have enabled more efficient and scalable production methods. These methods allow for late-stage diversification of the bridgehead position, facilitating the synthesis of various substituted bicyclo[1.1.0]butanes .

Mechanism of Action

The mechanism of action of 1,3-Diisopropylbicyclo[1.1.0]butan-2-one involves the release of ring strain upon reaction with nucleophiles, radicals, or electrophiles. This strain release drives the formation of new chemical bonds and the generation of various cyclic products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Properties

CAS No.

166325-45-7

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

1,3-di(propan-2-yl)bicyclo[1.1.0]butan-2-one

InChI

InChI=1S/C10H16O/c1-6(2)9-5-10(9,7(3)4)8(9)11/h6-7H,5H2,1-4H3

InChI Key

AVUNHMYJLKGLFP-UHFFFAOYSA-N

SMILES

CC(C)C12CC1(C2=O)C(C)C

Canonical SMILES

CC(C)C12CC1(C2=O)C(C)C

Synonyms

Bicyclo[1.1.0]butanone, 1,3-bis(1-methylethyl)- (9CI)

Origin of Product

United States

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